
84082-64-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
gastric mucin . Gastric mucin is a large glycoprotein that plays a crucial role in protecting the gastrointestinal tract from acid, proteases, pathogenic microorganisms, and mechanical trauma . It is primarily derived from the stomach lining of pigs and is used in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Ethanol Precipitation Method:
Digestion: The gastric mucosa is minced and placed in an acid-resistant vessel. Hydrochloric acid is added to adjust the pH to 3-3.5, and the mixture is digested at 40-45°C for 4 hours.
Filtration: The digested mixture is filtered through double-layer gauze to remove impurities.
Precipitation: Ethanol is added to the filtrate to achieve a 70% ethanol concentration. The mixture is left to stand at 0-5°C for 12 hours to precipitate the gastric mucin.
Drying: The precipitate is collected, washed with ethanol, and dried at 70°C to obtain crude gastric mucin.
-
Acetone Fractional Precipitation Method:
Digestion: The gastric mucosa is minced and mixed with hydrochloric acid to adjust the pH to 2.5-3. The mixture is digested at 45°C for 3-4 hours.
Filtration: The digested mixture is filtered, and the filtrate is stored at temperatures below 5°C.
Precipitation: Cold acetone is added to the filtrate to achieve a relative density of 0.94-0.96, causing the gastric mucin to precipitate.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Gastric mucin can undergo oxidation reactions, particularly with oxidants produced within the gastrointestinal lumen.
Hydrolysis: Gastric mucin can be hydrolyzed by acids, breaking down into various proteins and polysaccharides.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals and other reactive oxygen species.
Hydrolysis: Hydrochloric acid and other acidic conditions.
Major Products Formed:
Oxidation: Oxidized mucin with altered viscoelastic properties.
Hydrolysis: Proteins and polysaccharides resulting from the breakdown of mucin.
Applications De Recherche Scientifique
Gastric mucin has a wide range of scientific research applications:
Chemistry: Used as a model glycoprotein in studies of glycosylation and protein-carbohydrate interactions.
Industry: Employed in the formulation of pharmaceuticals and as a component in various industrial products.
Mécanisme D'action
Gastric mucin can be compared with other mucins and glycoproteins:
Mucin Type II: Also derived from porcine stomach, but with different sialic acid content and purification levels.
Mucin from Bovine Submaxillary Glands: Similar in function but derived from a different source and used in different applications.
Uniqueness:
Comparaison Avec Des Composés Similaires
- Mucin Type II
- Mucin from Bovine Submaxillary Glands
Propriétés
Numéro CAS |
84082-64-4 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


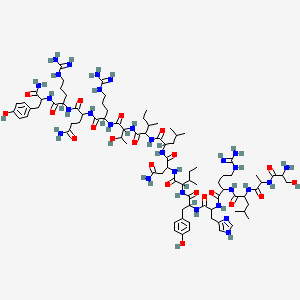
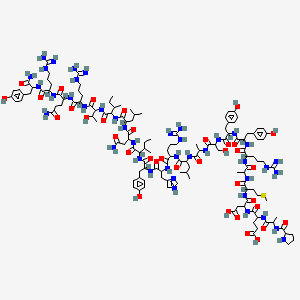
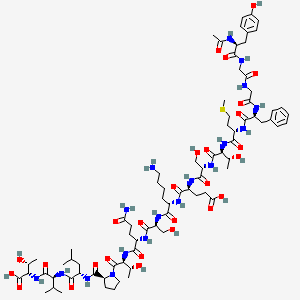
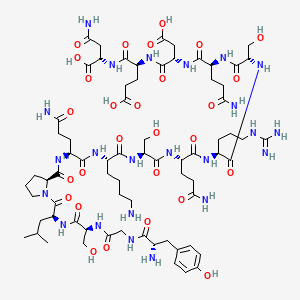
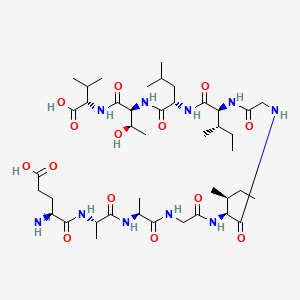
![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)
